(+)-Alpha-tocopherol sulfo-nhs succinate molecular structure
(+)-Alpha-tocopherol sulfo-nhs succinate molecular structure
An In-depth Technical Guide to (+)-Alpha-tocopherol Sulfo-NHS Succinate
Abstract
This technical guide provides a comprehensive overview of (+)-Alpha-tocopherol Sulfo-NHS Succinate, a functionalized derivative of natural Vitamin E. Engineered for bioconjugation, this molecule uniquely combines the potent lipophilic antioxidant properties of alpha-tocopherol with a water-soluble, amine-reactive Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. We will dissect its molecular structure, explore the underlying chemistry of its conjugation capabilities, and detail its synthesis and characterization. Furthermore, this guide will illuminate its significant applications in drug delivery and targeted therapies, providing field-proven insights and exemplary protocols for researchers, scientists, and drug development professionals.
Introduction: Functionalizing a Potent Antioxidant
(+)-Alpha-tocopherol, the most biologically active form of Vitamin E, is a critical fat-soluble antioxidant that protects cellular membranes from oxidative damage by scavenging free radicals.[1][2][3] Its inherent lipophilicity, however, limits its utility in aqueous biological systems and prevents its direct conjugation to hydrophilic biomolecules like proteins and peptides.
To overcome these limitations, alpha-tocopherol can be derivatized. A key intermediate is (+)-α-Tocopherol succinate, formed by esterifying the hydroxyl group of the tocopherol chromanol ring with succinic acid.[4][5] This modification introduces a terminal carboxylic acid, providing a handle for further functionalization, and has been shown to induce apoptosis in cancer cells.[2]
By activating this terminal carboxyl group with Sulfo-N-hydroxysuccinimide, we create (+)-Alpha-tocopherol Sulfo-NHS Succinate . This final compound is a powerful tool for research, featuring a highly specific, amine-reactive moiety that enables the covalent attachment of Vitamin E to a vast array of biomolecules.[6] The inclusion of the charged sulfonate group confers enhanced water solubility to the reactive ester, allowing for conjugation reactions in physiological buffers with high efficiency and minimal use of organic co-solvents that could denature proteins.[7]
Molecular Structure and Physicochemical Properties
The structure of (+)-Alpha-tocopherol Sulfo-NHS Succinate is tripartite, consisting of the alpha-tocopherol core, a succinate linker, and the amine-reactive sulfo-NHS ester headgroup.
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(+)-Alpha-Tocopherol Core : The lipophilic engine of the molecule, comprising a chromanol ring responsible for antioxidant activity and a long phytyl tail that facilitates membrane interaction.[3]
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Succinate Linker : A four-carbon chain that connects the tocopherol core to the reactive group via stable ester and amide bonds.
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Sulfo-NHS Ester : The water-soluble, reactive headgroup. The N-hydroxysuccinimide ring is activated for reaction with primary amines, and the sulfonate group (SO₃⁻) ensures solubility in aqueous media and prevents the molecule from passively crossing cell membranes.[7][8]
Caption: Reaction of Sulfo-NHS ester with a primary amine.
Causality Behind Experimental Choices:
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pH: The reaction is most efficient at a pH range of 7.0 to 9.0. [7][9]Below pH 7.0, the amine is protonated (-NH₃⁺), reducing its nucleophilicity and slowing the reaction rate. Above pH 9.0, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield. [9]* Buffers: Amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer are required to prevent the buffer from competing with the target molecule for reaction. Buffers containing primary amines, like Tris or glycine, are incompatible and are often used to quench the reaction. [7]* Advantages of Sulfo-NHS: The negatively charged sulfonate group makes the entire reagent water-soluble, eliminating the need for organic solvents like DMSO or DMF which can be detrimental to protein structure. This group also renders the molecule membrane-impermeable, making it an ideal choice for specifically labeling cell-surface proteins. [7][8]
Synthesis and Characterization Workflow
The synthesis of (+)-Alpha-tocopherol Sulfo-NHS Succinate is a two-step process starting from natural Vitamin E.
Caption: Synthesis workflow for the target molecule.
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Step 1: Synthesis of (+)-Alpha-Tocopherol Succinate: (+)-Alpha-tocopherol is reacted with succinic anhydride. [1]This reaction is typically catalyzed and can be performed under various conditions to form the succinate ester, yielding a product with a free carboxylic acid. [10][11]2. Step 2: Activation with Sulfo-NHS: The carboxyl group of the tocopherol succinate is then activated using a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of Sulfo-N-hydroxysuccinimide. [12]The EDC facilitates the formation of a semi-stable Sulfo-NHS ester, which is highly reactive towards primary amines. [9]This activation step is most efficient in an acidic buffer like MES (pH 4.7-6.0). [12][9] Self-Validating Characterization: The identity and purity of the final product must be rigorously confirmed.
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Nuclear Magnetic Resonance (NMR): Complete ¹H and ¹³C NMR analysis confirms the covalent structure, ensuring the succinate linker and Sulfo-NHS group have been successfully attached to the tocopherol backbone. [13][14]* Mass Spectrometry (MS): LC-MS analysis verifies the correct molecular weight of the final compound (729.92 Da), confirming the addition of the succinate and sulfo-NHS moieties. [15][16]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final product and to separate it from starting materials and by-products. [3][17]
Applications in Research and Drug Development
The unique amphiphilic and reactive nature of (+)-Alpha-tocopherol Sulfo-NHS Succinate opens up a wide range of applications.
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Targeted Antioxidant Delivery: By conjugating the molecule to antibodies or ligands that target specific cell types (e.g., cancer cells), the antioxidant power of Vitamin E can be delivered precisely to sites of high oxidative stress, potentially protecting healthy cells or sensitizing pathological ones.
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Improving Drug Bioavailability: The alpha-tocopherol moiety can enhance the membrane permeability and cellular uptake of conjugated drugs. This is analogous to the function of D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS), a well-known excipient used to improve the solubility and bioavailability of poorly water-soluble drugs and overcome multidrug resistance. [18][19][20]* Creation of Novel Biomaterials: The molecule can be used to functionalize surfaces or polymers, imparting antioxidant and lipophilic properties. For example, conjugating it to biodegradable polymers like PLGA can be used to create antioxidant nanoparticles for controlled drug release. [21]* Cell Surface Bioconjugation: Due to the membrane-impermeable nature of the sulfo-NHS group, this reagent can be used to selectively label or modify proteins on the outer surface of living cells without penetrating the cell membrane. [8]
Exemplary Experimental Protocol: Protein Conjugation
This protocol describes a self-validating system for conjugating (+)-Alpha-tocopherol Sulfo-NHS Succinate to a model protein, Bovine Serum Albumin (BSA).
Objective: To covalently attach the lipophilic alpha-tocopherol moiety to BSA via a stable amide bond.
Materials:
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Bovine Serum Albumin (BSA)
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(+)-Alpha-tocopherol Sulfo-NHS Succinate
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Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
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1M Tris-HCl, pH 8.0 (Quenching Buffer)
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Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for initial reagent solubilization)
Methodology:
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Reagent Preparation:
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Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).
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Immediately before use, prepare a 10 mM solution of (+)-Alpha-tocopherol Sulfo-NHS Succinate. While the reagent is water-soluble, for high concentrations, it may be beneficial to first dissolve it in a minimal amount of anhydrous DMSO and then dilute it with PBS. Expertise Insight: Using freshly prepared reagent is critical as the NHS ester will hydrolyze in aqueous solution over time, with a half-life of hours at neutral pH. [12][9]
-
-
Conjugation Reaction:
-
Combine the BSA solution with the (+)-Alpha-tocopherol Sulfo-NHS Succinate solution in a reaction tube. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
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Causality: A molar excess is used to drive the reaction to completion, ensuring a higher degree of labeling on the available lysine residues of the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Reaction Quenching:
-
Add the quenching buffer (1M Tris-HCl) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Trustworthiness: This step is crucial as it contains a high concentration of primary amines that react with and neutralize any remaining unreacted Sulfo-NHS ester, preventing non-specific labeling in downstream applications. [7]
-
-
Purification (Self-Validation):
-
Remove the excess, unreacted reagent and the quenched by-products by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein fractions as per the manufacturer's instructions. The purified conjugate, BSA-(Succinate-Tocopherol)n, will elute in the void volume, while the smaller molecules (MW < 7kDa) will be retained.
-
-
Characterization and Validation:
-
Confirm successful conjugation using SDS-PAGE (a slight increase in molecular weight may be observed).
-
Quantify the degree of labeling using spectrophotometric methods or mass spectrometry (MALDI-TOF) to determine how many tocopherol molecules have been attached per protein molecule.
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Conclusion and Future Perspectives
(+)-Alpha-tocopherol Sulfo-NHS Succinate stands as a sophisticated chemical tool that bridges the gap between lipophilic vitamins and aqueous biotechnology. Its well-defined structure, reliable amine-reactive chemistry, and enhanced water solubility provide drug development professionals with a robust method for incorporating the beneficial antioxidant and membrane-interactive properties of Vitamin E into targeted therapeutics, novel drug delivery systems, and advanced biomaterials.
Future research will likely focus on leveraging this reagent to create targeted "pro-antioxidant" drugs that release active Vitamin E at specific pathological sites. Furthermore, its application in the development of functionalized nanoparticles and liposomes for co-delivery of chemotherapeutics and agents that mitigate oxidative side effects represents a promising frontier in oncology and inflammatory disease treatment.
References
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Guo, Y., Luo, J., Tan, S., Otieno, B. O., & Zhang, Z. (2013). Recent Advances in the Application of Vitamin E TPGS for Drug Delivery. PMC. Retrieved from [Link]
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You, J., Li, Y., et al. (2016). D-α-tocopherol polyethylene glycol succinate-based derivative nanoparticles as a novel carrier for paclitaxel delivery. PMC. Retrieved from [Link]
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Yaneva, P., et al. (2022). Effect of Alpha-tocopheryl Succinate on the Cytotoxicity of Anticancer Drugs Towards Leukemia Lymphocytes. Anticancer Research. Retrieved from [Link]
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Daszkiewicz, M., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound alpha-Tocopherol succinate (FDB011788). Retrieved from [Link]
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Majima, D., et al. (n.d.). Chemical structure of a-tocopherol (a-T) and a-tocopheryl succinate (TS). ResearchGate. Retrieved from [Link]
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Gallardo, E., et al. (n.d.). Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Repositorio Institucional. Retrieved from [Link]
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